REACTION_SMILES
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[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][c:6]([C:13](=[O:14])[OH:15])[c:7]([C:8](=[O:9])[OH:10])[cH:11][cH:12]1.[O:16]1[CH2:17][CH2:18][O:19][CH2:20][CH2:21]1>>[NH2:1][c:4]1[cH:5][c:6]([C:13](=[O:14])[OH:15])[c:7]([C:8](=[O:9])[OH:10])[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc([N+](=O)[O-])cc1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Type
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product
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Smiles
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Nc1ccc(C(=O)O)c(C(=O)O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |